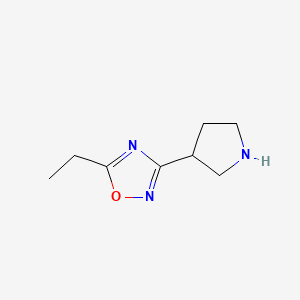
5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with pyrrolidine-3-carboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
科学的研究の応用
5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system.
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole: Lacks the ethyl group, resulting in different chemical properties.
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a pharmaceutical agent and its utility in various industrial applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
5-ethyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O/c1-2-7-10-8(11-12-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3 |
InChIキー |
OPBNTPYXGBENLV-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NO1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



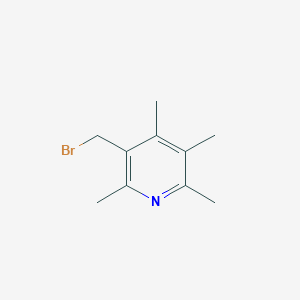
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)

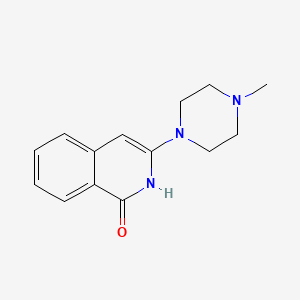
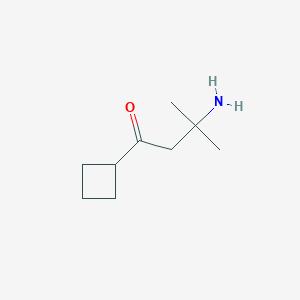
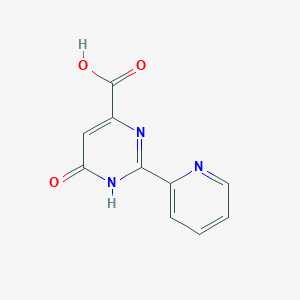
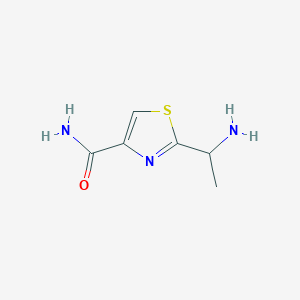
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)

![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)

